molecular formula C20H32O3 B12374650 8S,9R-EpETrE

8S,9R-EpETrE

Cat. No.: B12374650
M. Wt: 320.5 g/mol
InChI Key: DBWQSCSXHFNTMO-ZZMPYBMWSA-N
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Description

8S,9R-EpETrE: 8S,9R-epoxyeicosatrienoic acid , is an oxylipin and a metabolite of arachidonic acid. It is formed via the oxidation of arachidonic acid by cytochrome P450 enzymes. This compound plays a significant role in various biological processes, including vasodilation, anti-inflammatory responses, and platelet aggregation inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8S,9R-EpETrE is synthesized through the oxidation of arachidonic acid by cytochrome P450 enzymes, specifically the isoforms CYP1A1, CYP1A2, CYP2B1, and CYP2B2 . The reaction conditions typically involve the presence of these enzymes and suitable cofactors to facilitate the oxidation process.

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, it is generally produced in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions: 8S,9R-EpETrE undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the epoxy group, leading to different structural forms.

    Substitution: The epoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield different alcohols .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(Z)-7-[(2S,3R)-3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1

InChI Key

DBWQSCSXHFNTMO-ZZMPYBMWSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O

Origin of Product

United States

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